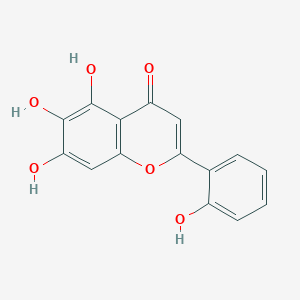

5,6,7,2?-Tetrahydroxyflavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6,7,2?-Tetrahydroxyflavone is a natural flavonoid compound known for its various biological activities. It is a type of polyphenolic compound found in many plants and is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,2?-Tetrahydroxyflavone typically involves multiple steps. One common method starts with the halogenation of chrysin, a simple and commercially available flavone, to form 6,8-dibromochrysin. This is followed by methanolysis promoted by a MeO–/CuBr system to yield 5,7-dihydroxy-6,8-dimethoxyflavone. Finally, demethylation using BBr3 in anhydrous CH2Cl2 produces this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,2?-Tetrahydroxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavones.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and substituted flavonoid derivatives, each with distinct biological activities.

Wissenschaftliche Forschungsanwendungen

Biological Activities

5,6,7,2?-Tetrahydroxyflavone exhibits several biological activities that make it a subject of interest in research:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes. Studies have shown that it significantly reduces reactive oxygen species (ROS) levels in cells exposed to oxidative stress, improving cell viability under oxidative damage conditions .

- Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and mediators through modulation of signaling pathways such as NF-κB and MAPK. In vitro experiments indicated decreased levels of inflammatory markers in human cell lines treated with this flavonoid .

- Anticancer Potential: Research highlights that this compound induces apoptosis in cancer cells and inhibits cell proliferation by targeting key signaling pathways like PI3K/Akt and mTOR. It has been observed to cause G2/M phase arrest in cancer cells, indicating its potential role in inhibiting tumor growth .

Comparative Analysis with Related Compounds

The following table illustrates the comparative biological activities of this compound with similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quercetin | High | High | Moderate |

| Luteolin | Moderate | High | High |

This table indicates that while all three compounds exhibit beneficial biological activities, this compound has unique properties that make it particularly effective against cancer cells compared to quercetin and luteolin .

Case Studies and Experimental Evidence

Several studies have documented the effects of this compound:

- Antioxidant Effects:

- Anti-inflammatory Mechanisms:

- Cancer Cell Studies:

Wirkmechanismus

The mechanism of action of 5,6,7,2?-Tetrahydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects by:

Inhibiting enzymes: It inhibits enzymes like cytochrome P450, which are involved in drug metabolism.

Modulating signaling pathways: It affects pathways related to inflammation, oxidative stress, and cell proliferation.

Scavenging free radicals: Its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Luteolin (3’,4’,5,7-Tetrahydroxyflavone): Known for its antioxidant and anti-inflammatory properties.

Scutellarein (5,6,7,4’-Tetrahydroxyflavone): Exhibits similar biological activities but with different potency and specificity.

Baicalein (5,6,7-Trihydroxyflavone): Another flavonoid with strong antioxidant and anticancer properties.

Uniqueness

5,6,7,2?-Tetrahydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and modulate various cellular pathways sets it apart from other flavonoids.

Biologische Aktivität

5,6,7,2?-Tetrahydroxyflavone is a polyphenolic compound classified as a flavonoid. It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

IUPAC Name: 5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one

Molecular Formula: C15H10O6

Molecular Weight: 286.236 g/mol

CAS Number: 3951-44-8

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases.

- Enzyme Inhibition: It inhibits enzymes such as cytochrome P450 (CYP3A4), which is involved in drug metabolism. The inhibition of CYP3A4 has implications for drug interactions and pharmacokinetics .

- Modulation of Signaling Pathways: The compound affects pathways related to inflammation and cell proliferation. It has been shown to downregulate pro-inflammatory cytokines and modulate NF-kB signaling.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated its capacity to reduce oxidative stress markers in vitro:

| Method | Effect |

|---|---|

| DPPH Radical Scavenging | IC50 = 12.5 μM |

| ABTS Radical Scavenging | IC50 = 15.0 μM |

| Reducing Power | Comparable to ascorbic acid |

These results indicate that the compound can effectively neutralize free radicals and protect cells from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is particularly relevant in conditions like arthritis and other inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism: Induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- IC50 Values:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 12.0 |

| A549 | 18.0 |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by inducing programmed cell death in malignant cells .

Case Studies

-

Study on Hepatic Enzyme Inhibition:

A study demonstrated that this compound inhibits CYP3A4 activity with an IC50 value of 7.8 μM. This inhibition can affect drug metabolism and efficacy in patients taking medications metabolized by this enzyme . -

In Vivo Antioxidant Study:

An animal model study showed that administration of the compound significantly reduced markers of oxidative stress in liver tissues compared to control groups. This suggests its potential use in protecting against liver damage due to oxidative stress.

Eigenschaften

IUPAC Name |

5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-2-1-3-7(8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNABCRYHWUBLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.